![molecular formula C10H17NO2 B1467332 2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1249780-49-1](/img/structure/B1467332.png)

2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Descripción general

Descripción

Synthesis Analysis

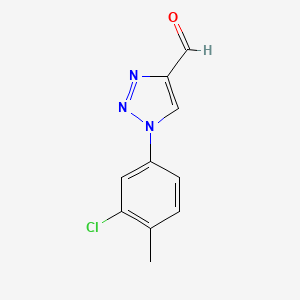

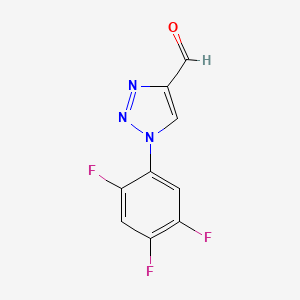

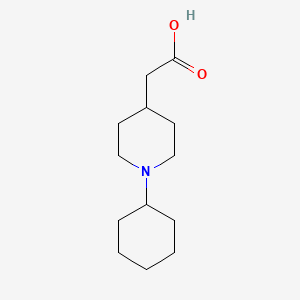

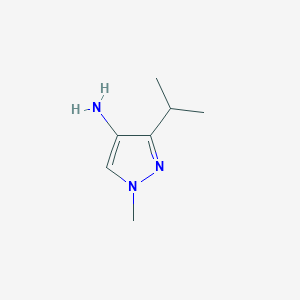

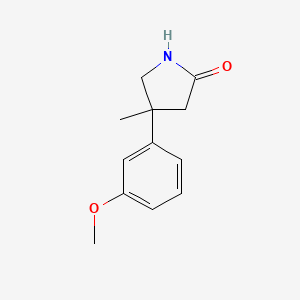

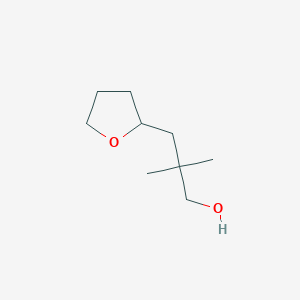

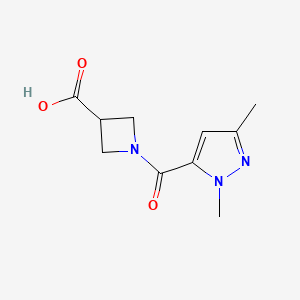

The synthesis of compounds similar to 2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclopropyl group, a pyrrolidin-1-yl group, and a hydroxymethyl group attached to an ethan-1-one backbone.Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

Research has been conducted on the synthesis and structural characterization of compounds related to cyclopropyl and pyrrolidinyl moieties. For instance, studies on the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol highlighted methods for obtaining crystal and molecular structures of related compounds through reactions without catalysts or solvents (Percino et al., 2006).

Electrooptic Film Fabrication

Investigations into dibranched, heterocyclic "push-pull" chromophores for electrooptic film fabrication emphasize the influence of molecular architecture on thin-film microstructure and optical response. Such studies could be relevant for materials science and photonic applications (Facchetti et al., 2006).

Synthetic Methodologies

Research on stereo- and regioselective 1,3-dipolar cycloadditions of azomethine ylides to cyclopropenes illustrates advanced synthetic methodologies for creating biologically relevant compounds. This showcases the compound's potential role in synthetic organic chemistry and drug development processes (Filatov et al., 2019).

Synthesis of Bioactive Molecules

A practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, useful for synthesizing various bioactive molecules, highlights the compound's relevance in pharmaceutical chemistry and bioactive molecule synthesis (Kotian et al., 2005).

Safety and Hazards

The safety information for 2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mecanismo De Acción

Mode of Action

The specific mode of action of 2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is currently unknown. . This could potentially lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown. .

Análisis Bioquímico

Biochemical Properties

2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring is known for its ability to enhance the pharmacophore space due to its sp3 hybridization, contributing to the stereochemistry and three-dimensional coverage of the molecule . These interactions can influence the binding affinity and selectivity of the compound towards specific biological targets.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can lead to changes in intracellular signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents . These interactions can result in the modulation of enzyme activity and alterations in gene transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo various chemical transformations, affecting its bioavailability and activity . Long-term exposure to the compound may lead to adaptive cellular responses and potential changes in cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s activity significantly changes beyond a certain concentration . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects, making it essential to study its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with cellular components and its overall biological activity.

Propiedades

IUPAC Name |

2-cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-7-9-3-4-11(6-9)10(13)5-8-1-2-8/h8-9,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEXJWMSBGFVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1467256.png)

amine](/img/structure/B1467257.png)

![10-[4-(diethylamino)phenyl]-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1467260.png)

![N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B1467269.png)